molecular formula C20H17F3N4O2S B11200253 4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11200253
M. Wt: 434.4 g/mol
InChI Key: HSQFQLSNQGNPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N3-BENZYL-N5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

Molecular Formula

C20H17F3N4O2S

Molecular Weight

434.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H17F3N4O2S/c21-20(22,23)14-9-5-4-8-13(14)11-26-19(29)17-15(24)16(27-30-17)18(28)25-10-12-6-2-1-3-7-12/h1-9H,10-11,24H2,(H,25,28)(H,26,29)

InChI Key

HSQFQLSNQGNPOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.